
4-(Pyrrolidin-2-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-2-yl)piperidine is a heterocyclic compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s structure allows it to interact with biological targets, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-substituted piperidines with pyrrolidine derivatives. For instance, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. Specific details on industrial methods are proprietary and vary between manufacturers.
化学反应分析
Types of Reactions
4-(Pyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the nitrogen-containing rings, altering the compound’s reactivity and biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens and organometallic compounds for substitution reactions.
Major Products
Pyrrolidin-2-ones: Formed from oxidation reactions.
Substituted derivatives: Resulting from substitution reactions, which can be tailored for specific applications.
科学研究应用
4-(Pyrrolidin-2-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 4-(Pyrrolidin-2-yl)piperidine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, similar in structure but lacking the piperidine ring.
Piperidine: A six-membered nitrogen-containing ring, similar in structure but lacking the pyrrolidine ring.
Pyrrolidin-2-one: A derivative formed from the oxidation of pyrrolidine.
Uniqueness
4-(Pyrrolidin-2-yl)piperidine is unique due to its dual-ring structure, combining the properties of both pyrrolidine and piperidine. This duality enhances its versatility and potential for interacting with a wide range of biological targets, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
4-pyrrolidin-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h8-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGEJUVHUPYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
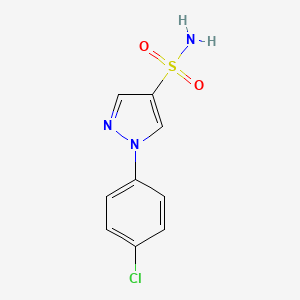
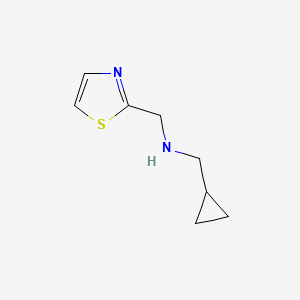
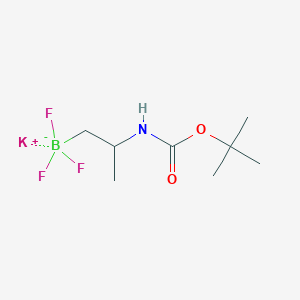
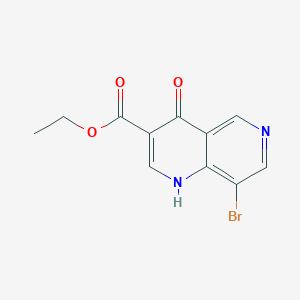
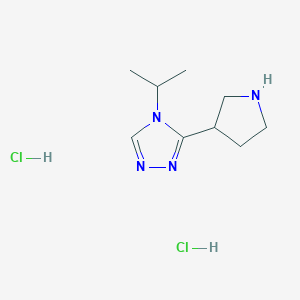
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
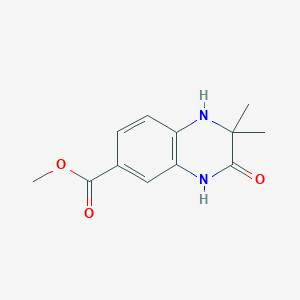
![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)

![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)

![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)
